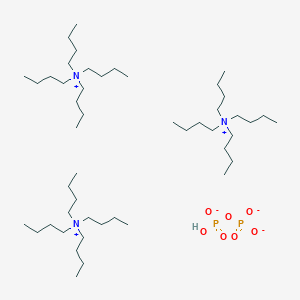

Tris(tetrabutylammonium) hydrogen pyrophosphate

概要

説明

Tris(tetrabutylammonium) hydrogen pyrophosphate is a chemical compound with the molecular formula C16H37NO7P2. It is commonly used as a reagent in organic synthesis, particularly for pyrophosphorylation reactions. The compound is known for its ability to act as a nucleophile, making it valuable in various chemical processes .

準備方法

The preparation of tris(tetrabutylammonium) hydrogen pyrophosphate typically involves the reaction of tetrabutylammonium bromide with potassium hydrogen pyrophosphate. This reaction is usually carried out at room temperature in an inert gas atmosphere to prevent unwanted side reactions . Another method involves reacting ammonium bicarbonate with chloride and then adding isopropyl alcohol to the mixture .

化学反応の分析

Nucleophilic Substitution Reactions

TTAPP acts as a potent nucleophile due to its reactive pyrophosphate anion (). This facilitates:

a. Cyclic Adduct Formation

Reaction with isopropyl alcohol yields cyclic adducts, isolable as acetonitrile salts (Eq. 1) . This reaction proceeds under mild conditions (25°C, acetonitrile solvent) with high regioselectivity.

Key Data :

Pyrophosphorylation of Nucleosides

TTAPP is widely employed to install pyrophosphate groups onto nucleosides, critical for synthesizing nucleotide analogs (e.g., ATP, GTP) .

Mechanism :

The pyrophosphate anion () attacks electrophilic centers (e.g., hydroxyl or chloride groups) in nucleosides or allylic substrates (Eq. 2) .

Case Study : Synthesis of 3-Chloro-DMAPP

-

Substrate : Allylic chloride ()

-

Conditions : Acetonitrile, 25°C, 12 h

Triphosphorylation Reactions

TTAPP enables stepwise phosphorylation to generate nucleoside triphosphates (NTPs), essential for enzymatic studies .

Example :

-

Solvent : Anhydrous DMF

-

Temperature : 0°C → RT (gradual warming)

Reaction with Isoprenoid Derivatives

TTAPP participates in synthesizing allylic pyrophosphate esters, key intermediates in terpene biosynthesis (Eq. 4) .

Applications :

Comparative Analysis of Reaction Conditions

The table below summarizes TTAPP’s performance across different reaction types:

Mechanistic Insights

TTAPP’s reactivity stems from its pyrophosphate anion (), which undergoes:

-

Nucleophilic attack on electrophilic substrates (e.g., alcohols, chlorides).

-

Stabilization of intermediates by tetrabutylammonium cations, preventing aggregation .

Limitations :

科学的研究の応用

Organic Synthesis

TTAPP is primarily utilized as a reagent in organic synthesis, particularly for pyrophosphorylation reactions. Its ability to act as a nucleophile makes it valuable in various chemical transformations.

Key Reactions

- Pyrophosphorylation of Nucleosides : TTAPP facilitates the transfer of pyrophosphate groups to nucleosides, essential for synthesizing nucleotide analogs.

- Synthesis of Allylic Pyrophosphate Esters : It reacts with allylic halides to form allylic pyrophosphate esters, which are crucial intermediates in organic synthesis .

| Reaction Type | Description |

|---|---|

| Pyrophosphorylation | Transfers pyrophosphate to nucleosides and isoprenoid derivatives |

| Triphosphorylation | Involves the addition of an additional phosphate group to nucleosides |

| Substitution Reactions | Acts as a nucleophile in reactions with alcohols to form cyclic adducts |

Biochemical Applications

TTAPP plays an essential role in biochemical research, particularly in the synthesis of ATP analogs and studying enzyme mechanisms.

Case Study: ATP Analog Synthesis

In one study, TTAPP was used to synthesize ATP analogs that serve as inhibitors for enzymes involved in isoprenoid biosynthesis. This application is critical for developing new therapeutic agents targeting metabolic pathways .

Binding Studies

TTAPP has been employed in UV/Vis titration experiments to study the binding properties of porphyrin derivatives. The complex formation between TTAPP and porphyrins demonstrates its utility in probing molecular interactions .

Medicinal Chemistry

The compound is also significant in drug development, particularly concerning inhibitors for various biological pathways.

Example Applications

- Inhibitors of Isoprenoid Biosynthesis : Research indicates that TTAPP can be utilized to prepare inhibitors that target enzymes involved in the biosynthesis of isoprenoids, which are vital for numerous biological functions .

- Triphosphorylation Reactions : It has been noted that TTAPP can unexpectedly participate in triphosphorylation reactions, which may lead to novel drug candidates .

Industrial Applications

TTAPP finds applications beyond academia, particularly in industrial processes such as electrochemistry.

Use as Electrolyte

TTAPP serves as an electrolyte salt in batteries and capacitors, contributing to the development of more efficient energy storage systems. Its solubility characteristics make it suitable for use in ionic liquids .

作用機序

The mechanism of action of tris(tetrabutylammonium) hydrogen pyrophosphate involves its role as a nucleophile in various chemical reactions. It interacts with molecular targets by donating electron pairs to electrophilic centers, facilitating the formation of new chemical bonds. This property is particularly useful in pyrophosphorylation and triphosphorylation reactions, where it helps in the transfer of phosphate groups to target molecules .

類似化合物との比較

Tris(tetrabutylammonium) hydrogen pyrophosphate is unique due to its specific structure and reactivity. Similar compounds include:

Tetrabutylammonium pyrophosphate: Another pyrophosphate salt with similar applications but different reactivity profiles.

Tetrabutylammonium hydrogendiphosphate: Used in similar pyrophosphorylation reactions but with different reaction conditions.

Pyrophosphoric acid tris(tetrabutylammonium) salt: Another variant used in organic synthesis with distinct properties.

These compounds share some similarities in their applications but differ in their specific reactivity and conditions required for their use.

生物活性

Tris(tetrabutylammonium) hydrogen pyrophosphate (TTAPP) is a quaternary ammonium salt that has gained attention for its role as a reagent in organic synthesis, particularly in the context of pyrophosphorylation reactions. This compound exhibits significant biological activity through its interactions with various biomolecules, making it a valuable tool in biochemical research and applications.

- Molecular Formula : C₁₆H₃₇N₁O₇P₂

- Molecular Weight : Approximately 902.34 g/mol

- Solubility : Highly soluble in organic solvents and water, enhancing its utility in biochemical applications.

TTAPP consists of three tetrabutylammonium groups attached to a hydrogen pyrophosphate moiety. This unique structure contributes to its reactivity and solubility, facilitating its use in various chemical processes, particularly those involving nucleophilic substitutions.

TTAPP primarily acts as a source of reactive pyrophosphate ions. The mechanism involves:

- Nucleophilic Attack : The pyrophosphate anion facilitates nucleophilic attacks on electrophiles, leading to the formation of phosphorylated products.

- Pyrophosphorylation : TTAPP is utilized for the pyrophosphorylation of nucleosides and isoprenoid derivatives, which are critical in various biological pathways.

1. Synthesis of ATP Analogs

TTAPP plays a crucial role in synthesizing ATP analogs, which are essential for studying cellular processes such as energy transfer and signaling pathways. The compound's ability to provide alternative phosphate sources allows researchers to explore the dynamics of ATP-dependent reactions.

2. Interaction with Enzymes

Research indicates that TTAPP can influence enzyme activity by providing an alternative source of phosphate groups. This interaction may stabilize or alter the activity of enzymes that typically utilize ATP or GTP, thereby impacting metabolic pathways.

3. Case Studies

- Study on Porphyrin Receptors : A study demonstrated that TTAPP was used in UV/Vis titrations to assess the binding capabilities of tetraaminoporphyrins. The results indicated significant shifts in absorption spectra upon complex formation, suggesting that TTAPP can modulate the electronic properties of biomolecules .

- Allylic Pyrophosphate Esters Synthesis : TTAPP has been employed as a reagent for synthesizing allylic pyrophosphate esters, showcasing its utility in organic synthesis and potential applications in drug development .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Tetrabutylammonium phosphate | C₁₂H₂₃N₁O₄P | Used as a phase transfer catalyst |

| Tetrabutylammonium pyrophosphate | C₁₂H₂₃N₁O₇P₂ | Similar reactivity but without hydrogen |

| Disodium hydrogen phosphate | Na₂HPO₄ | Commonly used buffer in biological systems |

| Ammonium dihydrogen phosphate | NH₄H₂PO₄ | Used as a fertilizer and buffering agent |

TTAPP stands out due to its tri-quaternary ammonium structure, which enhances solubility and reactivity compared to its counterparts. Its specific application in biochemical pathways involving pyrophosphorylation further distinguishes it from other similar compounds.

特性

IUPAC Name |

[hydroxy(oxido)phosphoryl] phosphate;tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C16H36N.H4O7P2/c3*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-8(2,3)7-9(4,5)6/h3*5-16H2,1-4H3;(H2,1,2,3)(H2,4,5,6)/q3*+1;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMTUFQKYWWLCLC-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.OP(=O)([O-])OP(=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H109N3O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

902.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76947-02-9 | |

| Record name | Tris(tetrabutylammonium) hydrogen pyrophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Tris(tetrabutylammonium) hydrogen pyrophosphate a suitable reagent for synthesizing allylic pyrophosphate esters?

A1: this compound exhibits good solubility in organic solvents like acetonitrile, making it compatible with reactions involving allylic halides. This solubility allows for direct nucleophilic displacement of halides by the pyrophosphate anion, leading to the formation of allylic pyrophosphate esters []. This contrasts with traditional methods using inorganic pyrophosphate salts, which often face solubility limitations in organic media.

Q2: Can you illustrate the use of this compound in a specific synthesis pathway?

A2: Certainly. One example is the synthesis of geranyl diphosphate []. Geraniol is first converted to geranyl chloride. Subsequently, this compound, prepared from disodium dihydrogen pyrophosphate, is reacted with geranyl chloride in a mixture of acetonitrile and an ammonium bicarbonate buffer. This reaction leads to the formation of geranyl diphosphate, a key intermediate in isoprenoid biosynthesis. The product is then isolated and purified using a combination of ion exchange chromatography and lyophilization.

Q3: How does the use of 3'-[(17)O]-2'-azido-2'-deoxyuridine 5'-diphosphate, synthesized using this compound, help elucidate the mechanism of ribonucleotide reductase inactivation?

A3: Ribonucleotide reductases are crucial enzymes involved in DNA synthesis. They are known to be inactivated by 2'-azido-2'-deoxynucleotides, leading to the formation of a nitrogen-centered radical detectable by EPR spectroscopy []. Using this compound, researchers synthesized 3'-[(17)O]-2'-azido-2'-deoxyuridine 5'-diphosphate, a specifically labeled probe. When this probe inactivates the enzyme, the (17)O isotope, with a nuclear spin of 5/2, introduces predictable changes in the EPR spectra of the generated nitrogen-centered radical. By analyzing these changes, researchers can gain deeper insights into the structure and interactions of the radical intermediate within the enzyme's active site, ultimately contributing to a more detailed understanding of the inactivation mechanism.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。